2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-mesitylacetamide
Description
Properties
IUPAC Name |
2-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3/c1-13-10-14(2)21(15(3)11-13)24-19(26)12-25-22(27)17-8-4-6-16-7-5-9-18(20(16)17)23(25)28/h4-11H,12H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEHOVXTZMASIPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-mesitylacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . This reaction leads to the formation of intermediate compounds, which are then further functionalized to introduce the mesitylacetamide group. The reaction conditions often include the use of solvents such as benzene and petroleum ether, and the reactions are typically carried out under reflux conditions .
Industrial Production Methods
While specific industrial production methods for 2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-mesitylacetamide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-mesitylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the dione moiety to diols or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the amide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-mesitylacetamide has several scientific research applications:
Biology: It can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of 2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-mesitylacetamide involves its interaction with specific molecular targets. The compound can act as a chemosensor, where it undergoes photoinduced electron transfer (PET) or photoinduced charge transfer (PCT) upon binding to specific ions or molecules . These interactions can lead to changes in the compound’s fluorescence or other properties, making it useful for detecting and quantifying various analytes.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Substituent Variations and Physical Properties
Key Observations :
- Mesityl vs. tert-Butyl : The tert-butyl analog (3h) exhibits a high melting point (176–178°C), likely due to reduced steric hindrance compared to mesityl .
- Phenyl vs. Mesityl : Phenyl-substituted derivatives (e.g., LOX inhibitors) prioritize electronic effects over steric bulk, enhancing interactions with enzyme active sites .
- Bromo-Indole Hybrid (BNIA) : Bromine and indole groups may enhance fluorescence or binding affinity in materials science or anticancer applications .
Key Findings :
- LOX Inhibition : Phenyl-substituted derivatives show promise in anticancer research by targeting lipid peroxidation pathways .
- Antitumor Activity: Organotin(IV) carboxylates derived from benzo[de]isoquinoline exhibit potent activity against HeLa cells .
- Receptor Antagonism: Tetrahydroisoquinoline analogs demonstrate selectivity for orexin-1 receptors, suggesting divergent mechanisms compared to rigid naphthalimides .
Spectroscopic and Computational Data
- IR Spectroscopy : Dithiocarbamate derivatives (e.g., 4a) show distinct C=O (1696 cm⁻¹) and C=S (1233 cm⁻¹) stretches .
- Molecular Modeling : Sulfamoyl substitution (compound 4) improved binding affinity by 0.59 kcal/mol, attributed to enhanced hydrogen bonding .
- Fluorescence : BNIA’s bromo-indole structure may enable applications in optoelectronics or bioimaging .
Biological Activity
2-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-mesitylacetamide is a compound of interest due to its potential biological activities, particularly as a lipoxygenase (LOX) inhibitor. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and implications for therapeutic applications.
Chemical Structure
The chemical structure of 2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-mesitylacetamide can be represented as follows:
- Molecular Formula : C19H21N2O3
- Molecular Weight : 325.38 g/mol
Lipoxygenase Inhibition
One of the primary areas of research surrounding this compound is its inhibitory effects on lipoxygenase enzymes. Lipoxygenases are key enzymes involved in the metabolism of arachidonic acid, leading to the production of inflammatory mediators. The inhibition of these enzymes has implications for treating various inflammatory diseases and cancers.
A study conducted by researchers synthesized a series of derivatives, including 2-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-mesitylacetamide, and evaluated their inhibitory activity against 15-lipoxygenase (15-LOX), which is implicated in neoplastic conditions. The results indicated that several compounds exhibited significant inhibitory potency in the nanomolar range, suggesting their potential as therapeutic agents for cancer treatment .
The mechanism by which 2-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-mesitylacetamide exerts its effects involves competitive inhibition at the active site of the lipoxygenase enzyme. This prevents the conversion of arachidonic acid into leukotrienes, which are mediators of inflammation and have been linked to various pathologies including asthma and cancer.
Case Studies
Several studies have highlighted the biological efficacy of this compound:
- In Vitro Studies : In vitro assays demonstrated that derivatives of 2-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-mesitylacetamide significantly reduced the production of leukotrienes in human cell lines treated with inflammatory stimuli. The most potent derivatives showed IC50 values in the low nanomolar range .
- Animal Models : Preclinical studies using animal models have shown that treatment with this compound leads to decreased tumor growth and reduced markers of inflammation. These findings support its potential use as an anti-cancer agent .
Data Table: Summary of Biological Activity
| Compound Name | IC50 (nM) | Target Enzyme | Effect on Tumor Growth |
|---|---|---|---|
| 2-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-mesitylacetamide | <50 | 15-LOX | Significant reduction |
| Other Related Compounds | <100 | 15-LOX | Moderate reduction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
